![molecular formula C14H24N2O4 B5143395 diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate, also known as DABCO-malonate, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound belongs to the family of malonates, which have been extensively studied for their various biological and chemical properties. DABCO-malonate, in particular, has been found to have promising applications in the fields of organic synthesis, catalysis, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which play a critical role in regulating gene expression and chromatin structure.
Biochemical and Physiological Effects
diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been found to exhibit several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has several advantages for use in laboratory experiments, including its high solubility in a wide range of solvents and its stability under various reaction conditions. Additionally, it is readily available and relatively inexpensive. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete. One area of interest is the development of new synthetic methods for the compound, including the use of alternative catalysts and reaction conditions. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete and its potential applications in cancer therapy. Other potential areas of research include the development of new catalytic applications and the investigation of its antioxidant and anti-inflammatory properties.
Métodos De Síntesis
The synthesis of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete involves the reaction of diethyl malonate and DABCO in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Several methods have been reported for the synthesis of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete, including microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis.
Aplicaciones Científicas De Investigación
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been extensively studied for its potential applications in various fields of scientific research. In organic synthesis, it has been found to be an efficient catalyst for several reactions, including Michael addition, Knoevenagel condensation, and aldol condensation. It has also been used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling and Heck reaction.
In medicinal chemistry, diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-7-19-13(17)12(14(18)20-8-2)11(16(5)6)9-10-15(3)4/h9-10H,7-8H2,1-6H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJKPYTBOPDTQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C=CN(C)C)N(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C(/C=C/N(C)C)N(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)
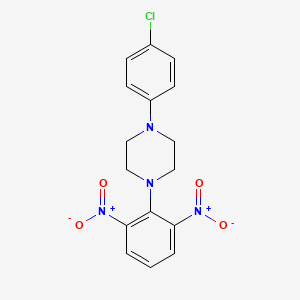
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
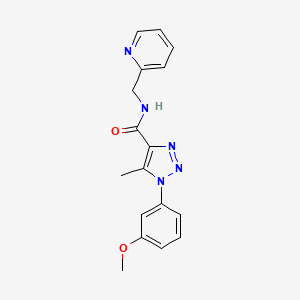
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)
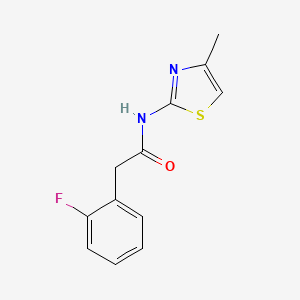
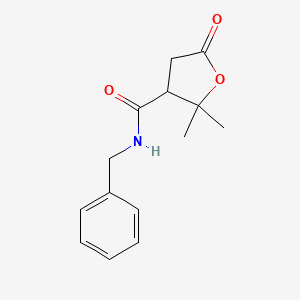
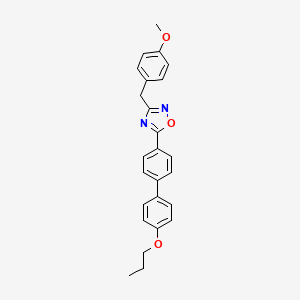
![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)
![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)